molecular formula C14H12N4O4 B6118335 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone

Cat. No. B6118335
M. Wt: 300.27 g/mol
InChI Key: QVGGWSNMOYBZBJ-OQLLNIDSSA-N
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Description

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone (HNPN) is a semicarbazone derivative that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. HNPN is a yellow crystalline solid that is soluble in organic solvents and shows good stability under normal laboratory conditions.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is not fully understood. However, it has been proposed that 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone exerts its anti-tumor and anti-viral effects through the inhibition of DNA and RNA synthesis. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is also relatively easy to synthesize and shows good stability under normal laboratory conditions. However, one of the limitations of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the investigation of the mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone, which may provide insights into its potential applications in drug discovery. Additionally, the development of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone-based materials for various applications, such as sensors and catalysis, is an area of growing interest.

Synthesis Methods

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone can be synthesized through the reaction of 2-hydroxy-5-nitrobenzaldehyde with N-phenylsemicarbazide in the presence of a suitable catalyst. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been optimized through various methods, including solvent selection, reaction temperature, and reaction time.

Scientific Research Applications

2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a broad spectrum of biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

1-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c19-13-7-6-12(18(21)22)8-10(13)9-15-17-14(20)16-11-4-2-1-3-5-11/h1-9,19H,(H2,16,17,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGGWSNMOYBZBJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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